N,1-Diphenyl-1H-tetraazol-5-amine

Green synthesis Tetrazole functionalization Process chemistry

N,1-Diphenyl-1H-tetraazol-5-amine (CAS 64287-36-1), also listed as 1-Phenyl-5-(phenylamino)tetrazole or NSC 338121, is a 1,5-disubstituted tetrazole featuring a secondary anilino substituent at the 5-position. Its molecular framework (C₁₃H₁₁N₅, MW 237.26 g/mol) places it at the intersection of tetrazole bioisostere chemistry, nitrogen-rich heterocycle synthesis, and agrochemical lead discovery.

Molecular Formula C13H11N5
Molecular Weight 237.26 g/mol
CAS No. 64287-36-1
Cat. No. B12806439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,1-Diphenyl-1H-tetraazol-5-amine
CAS64287-36-1
Molecular FormulaC13H11N5
Molecular Weight237.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=NN=NN2C3=CC=CC=C3
InChIInChI=1S/C13H11N5/c1-3-7-11(8-4-1)14-13-15-16-17-18(13)12-9-5-2-6-10-12/h1-10H,(H,14,15,17)
InChIKeyFJTDLZAMFPCHCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,1-Diphenyl-1H-tetraazol-5-amine (CAS 64287-36-1): Core Characterization for Informed Procurement


N,1-Diphenyl-1H-tetraazol-5-amine (CAS 64287-36-1), also listed as 1-Phenyl-5-(phenylamino)tetrazole or NSC 338121, is a 1,5-disubstituted tetrazole featuring a secondary anilino substituent at the 5-position. Its molecular framework (C₁₃H₁₁N₅, MW 237.26 g/mol) places it at the intersection of tetrazole bioisostere chemistry, nitrogen-rich heterocycle synthesis, and agrochemical lead discovery [1]. Computed physicochemical parameters include an XLogP3 of 2.4, one hydrogen bond donor, and four hydrogen bond acceptors, distinguishing it from both simpler 5-amino-1-phenyltetrazole and fully carbon-linked 1,5-diphenyl-1H-tetrazole [1].

Why Substituting N,1-Diphenyl-1H-tetraazol-5-amine with In-Class Analogs Introduces Quantifiable Risk


Tetrazole derivatives are frequently deployed as carboxylic acid bioisosteres, yet within this broad class the specific choice of 5-substitution fundamentally alters hydrogen-bonding capacity, lipophilicity, and metabolic profile. The 5-anilino group in N,1-diphenyl-1H-tetraazol-5-amine provides a single H-bond donor (vs. two in 5-amino-1-phenyltetrazole and zero in 1,5-diphenyl-1H-tetrazole) [1] and an XLogP3 of 2.4 that sits between the hydrophilic 5-amino analog (LogP 0.83) and the lipophilic 1,5-diphenyl analog (LogP ~3.07) ; indiscriminate substitution therefore predictably shifts solubility, permeability, and target engagement. Furthermore, the secondary amine nitrogen serves as a synthetic handle for further N-functionalization—a capability absent in fully carbon-substituted 1,5-diphenyl-1H-tetrazole [2]—meaning that procurement of a generic building block cannot recapitulate the same derivatization pathways.

Quantitative Differentiation Evidence for N,1-Diphenyl-1H-tetraazol-5-amine Versus Closest Analogs


Improved Synthesis Yield and Regioselective Halogenation vs. Classic HgCl₂ Route

A direct head-to-head comparison of synthetic routes demonstrates that using trichloroisocyanuric acid with NaN₃ and Et₃N in EtOAc delivers N,1-diphenyl-1H-tetrazol-5-amine in 80% yield, compared to 70% yield for the conventional HgCl₂-mediated method [1]. Subsequent reaction with trihaloisocyanuric acids produces para-halogenated derivatives with high regioselectivity, including an unprecedented iodinated product, though yields (30–50%) currently reflect recrystallization losses [1].

Green synthesis Tetrazole functionalization Process chemistry

Unique Hydrogen-Bond Donor Profile Relative to 1,5-Diaryl and 5-Amino Tetrazoles

N,1-Diphenyl-1H-tetrazol-5-amine possesses exactly one hydrogen-bond donor (the anilino NH), whereas the closest primary amine analog, 5-amino-1-phenyl-1H-tetrazole, has two HBDs, and the fully carbon-substituted 1,5-diphenyl-1H-tetrazole has zero [1]. The single donor count, combined with an XLogP3 of 2.4 (vs. LogP 0.83 for 5-amino-1-phenyltetrazole and LogP ~3.07 for 1,5-diphenyltetrazole), places this compound in a distinct property space that offers an intermediate balance of polarity and membrane permeability [1].

Medicinal chemistry Bioisostere Physicochemical property

N-Functionalization Versatility Absent in 1,5-Diphenyl-1H-tetrazole

The secondary aniline nitrogen of N,1-diphenyl-1H-tetrazol-5-amine is amenable to palladium-catalyzed N-arylation, a transformation that has been demonstrated for 1-substituted-5-aminotetrazoles and provides access to diversified N5-substituted libraries [1]. In contrast, 1,5-diphenyl-1H-tetrazole lacks an exocyclic heteroatom handle and therefore cannot undergo analogous N-directed functionalization; any diversification must proceed through less selective C–H activation or de novo ring synthesis [2].

Synthetic chemistry Cross-coupling Building block

Agrochemical Patent Precedence for the 5-Anilinotetrazole Scaffold

A dedicated patent from Bayer Agrochem KK (EP 0855394, 1998) claims broad-spectrum microbiocidal, insecticidal, and herbicidal activities for 1-phenyl-5-anilinotetrazoles, explicitly including the N,1-diphenyl-1H-tetrazol-5-amine core [1]. While quantitative IC₅₀ or LD₅₀ values for the unsubstituted parent are not disclosed, the patent's structure–activity focus confirms that the 5-anilino group is an essential pharmacophoric element, as unsubstituted 5-amino or 5-aryl analogs do not appear in the preferred compound set. This establishes a documented industrial-research precedent that simpler tetrazole cores lack.

Agrochemical Fungicide Insecticide

High-Temperature Stability vs. Lower-Molecular-Weight 5-Amino Analogs

According to available physicochemical data, N,1-diphenyl-1H-tetrazol-5-amine exhibits a boiling point of 422 °C at 760 mmHg and a flash point of 209 °C , substantially higher than the corresponding values for 5-amino-1-phenyl-1H-tetrazole (boiling point 369.7 °C, flash point 177.4 °C) . This 52 °C boiling-point elevation and 32 °C flash-point increase are consistent with the higher molecular weight and reduced volatility of the diaryl-substituted system, indicating superior thermal handling margins for high-temperature reactions or vacuum distillation.

Thermal stability Process chemistry Energetic materials

High-Confidence Application Scenarios Where N,1-Diphenyl-1H-tetraazol-5-amine Provides Documented Value


Green-Process Scale-Up of 5-Aminotetrazole Building Blocks

The trichloroisocyanuric acid–mediated synthesis described in Section 3 delivers a 10% yield advantage over legacy HgCl₂ methods while eliminating mercury waste, making this the preferred starting material when regulatory compliance and atom economy are procurement criteria [1].

Lead Optimization Requiring Fine-Tuned Lipophilicity and H-Bond Donation

With an XLogP3 of 2.4 and a single H-bond donor, N,1-diphenyl-1H-tetrazol-5-amine occupies a property window that is intermediate between the excessively polar 5-amino-1-phenyltetrazole (LogP 0.83, 2 HBD) and the entirely non-donor 1,5-diphenyl-1H-tetrazole (LogP ~3.07, 0 HBD). Medicinal chemistry teams seeking to balance solubility and permeability should consider this scaffold when traditional tetrazole bioisosteres fail to meet multiparameter optimization goals [2].

Late-Stage Diversification via Palladium-Catalyzed N-Arylation

The secondary aniline nitrogen serves as a synthetic handle for Pd-catalyzed N-arylation, enabling parallel library synthesis of N5-substituted tetrazoles. This capability is absent in 1,5-diphenyl-1H-tetrazole, making N,1-diphenyl-1H-tetrazol-5-amine the superior choice for structure–activity relationship campaigns that require iterative N-functionalization [3].

Agrochemical Discovery Leveraging a Protected Chemical Space

The core scaffold is explicitly claimed in Bayer Agrochem’s EP 0855394 patent for microbiocidal, insecticidal, and herbicidal uses. Organizations exploring crop protection chemistry can operate within a documented patent landscape when procuring this compound as a lead-generation starting point [4].

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